REACTION_CXSMILES
|
C(NC(C)C)(C)C.C([Li])CCC.[F:13][C:14]1[CH:19]=[CH:18][CH:17]=[CH:16][N:15]=1.[Cl:20][C:21]1[CH:28]=[CH:27][CH:26]=[CH:25][C:22]=1[CH:23]=[O:24].CO.Cl>O1CCCC1.C1(C)C=CC=CC=1>[Cl:20][C:21]1[CH:28]=[CH:27][CH:26]=[CH:25][C:22]=1[CH:23]([C:19]1[C:14]([F:13])=[N:15][CH:16]=[CH:17][CH:18]=1)[OH:24]
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Name
|
|
Quantity
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286.6 g
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Type
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reactant
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Smiles
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C(C)(C)NC(C)C
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Name
|
|
Quantity
|
917 mL
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Type
|
reactant
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Smiles
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C(CCC)[Li]
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Name
|
|
Quantity
|
200 g
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Type
|
reactant
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Smiles
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FC1=NC=CC=C1
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Name
|
|
Quantity
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318.5 g
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Type
|
reactant
|
Smiles
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ClC1=C(C=O)C=CC=C1
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Name
|
|
Quantity
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125 mL
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Type
|
solvent
|
Smiles
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O1CCCC1
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Name
|
|
Quantity
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198 g
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Type
|
reactant
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Smiles
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CO
|
Name
|
|
Quantity
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1.2 L
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Type
|
solvent
|
Smiles
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O1CCCC1
|
Name
|
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Quantity
|
1.85 L
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Type
|
reactant
|
Smiles
|
Cl
|
Name
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|
Quantity
|
1.2 L
|
Type
|
solvent
|
Smiles
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C1(=CC=CC=C1)C
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Control Type
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UNSPECIFIED
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Setpoint
|
-30 °C
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Type
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CUSTOM
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Details
|
Stir the resulting solution between −72° C. and −57° C. for 45 min
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Rate
|
UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
|
Details
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while maintaining the temperature below −38° C
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Type
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TEMPERATURE
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Details
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while maintaining the temperature between −66° C. and −57° C
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Type
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TEMPERATURE
|
Details
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while maintaining the temperature between −70° C. and −39° C
|
Type
|
STIRRING
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Details
|
Stir the resulting solution between −73° C. to −50° C. for 1 h
|
Duration
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1 h
|
Type
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STIRRING
|
Details
|
stir for 30 min
|
Duration
|
30 min
|
Type
|
ADDITION
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Details
|
Add the resulting solution to a −13° C.
|
Type
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CUSTOM
|
Details
|
Separate the layers
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Type
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EXTRACTION
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Details
|
extract the aqueous layer with toluene (1.2 L)
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Type
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EXTRACTION
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Details
|
Extract the combined organic layers with water (1.8 L)
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Type
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CONCENTRATION
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Details
|
concentrate this solution at 60° C. under reduced pressure to an approximate weight of 910 g
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Type
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TEMPERATURE
|
Details
|
Cool the solution to 25° C
|
Type
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CUSTOM
|
Details
|
Crystallization
|
Type
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STIRRING
|
Details
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Stir the resulting slurry for 1 h
|
Duration
|
1 h
|
Type
|
WAIT
|
Details
|
Add cyclohexane (2.0 L) over a period of 5 min
|
Duration
|
5 min
|
Type
|
STIRRING
|
Details
|
stir the resulting slurry for 14 h
|
Duration
|
14 h
|
Type
|
CUSTOM
|
Details
|
Collect the resulting solid
|
Type
|
FILTRATION
|
Details
|
by filtration
|
Type
|
WASH
|
Details
|
wash the solid with cyclohexane (500 mL)
|
Type
|
CUSTOM
|
Details
|
Dry the solid under vacuum at 45° C. for 4 h
|
Duration
|
4 h
|
Reaction Time |
45 min |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=C(C=CC=C1)C(O)C=1C(=NC=CC1)F
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Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |